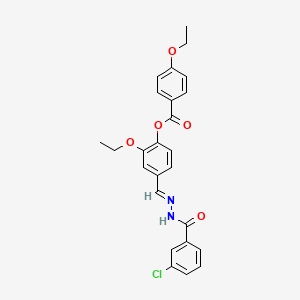

5-Cyclohexyl-5-phenylhydantoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclohexyl-5-phenylhydantoin is a derivative of hydantoin, a class of compounds known for their diverse biological activities Hydantoins have been widely studied for their anticonvulsant properties, and this compound is no exception

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-phenylhydantoin typically involves the cyclization of ureido derivatives of amino esters. One common method is the reaction of α-amino methyl esters with isocyanates in the presence of 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another approach involves the Ugi four-component condensation followed by base-induced cyclization .

Industrial Production Methods

Industrial production of this compound may utilize phase-transfer catalysis (PTC) techniques. PTC is advantageous due to its ability to enhance reaction rates and selectivity under mild conditions . The use of tetrabutylammonium bromide as a catalyst in the presence of carbon disulfide and tetrahydrofuran (THF) has been reported for the alkylation of hydantoins .

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclohexyl-5-phenylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Alkylation: Tetrabutylammonium bromide, carbon disulfide, and THF.

Cyclization: Isocyanates, trichloroacetic acid, and methanol.

Major Products

The major products of these reactions include various N-alkylated and trisubstituted hydantoins, which exhibit significant biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive hydantoin derivatives.

Biology: Exhibits antiviral and antitumoral activities.

Industry: Utilized in the synthesis of antimicrobial additives for polymer textiles and medical applications.

Mecanismo De Acción

The mechanism of action of 5-Cyclohexyl-5-phenylhydantoin is similar to that of other hydantoin derivatives. It primarily acts by blocking voltage-dependent neuronal sodium channels, thereby limiting repetitive firing of action potentials . This action is crucial for its anticonvulsant effects. The compound binds to the inactivated state of the sodium channels in a voltage- and frequency-dependent manner .

Comparación Con Compuestos Similares

Similar Compounds

Phenytoin (5,5-diphenylhydantoin): One of the oldest anticonvulsant drugs, known for its selective inhibition of neuronal sodium channels.

Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin): Similar spectrum of indications as phenytoin but with limited use due to side effects.

Ethotoin (3-ethyl-5-phenylhydantoin): Lower anticonvulsant potency than phenytoin with additional hypnotic effects.

Uniqueness

5-Cyclohexyl-5-phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct lipophilicity and biological activity. Its cyclohexyl group differentiates it from other hydantoins, potentially offering unique pharmacokinetic and pharmacodynamic properties .

Propiedades

Número CAS |

102564-10-3 |

|---|---|

Fórmula molecular |

C15H18N2O2 |

Peso molecular |

258.32 g/mol |

Nombre IUPAC |

5-cyclohexyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,16,17,18,19) |

Clave InChI |

VCPJPYNXUNVBGW-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)

![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)

![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)